1-(morpholin-4-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one
Description
The compound 1-(morpholin-4-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one (CAS 946232-54-8; molecular formula C₂₄H₂₄N₄O₂; molecular weight 400.47 g/mol) features a hybrid structure combining three key pharmacophores:
- A morpholine ring (1,4-oxazepane), contributing to solubility and hydrogen-bonding capacity.
- An indole moiety linked via an ethanone bridge, a scaffold prevalent in bioactive molecules targeting enzymes and receptors.
This structural complexity positions the compound as a candidate for diverse pharmacological applications, though specific biological data remain unreported in the provided evidence .
Properties
IUPAC Name |
1-morpholin-4-yl-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13(2)18-20-21-19(26-18)16-11-14-5-3-4-6-15(14)23(16)12-17(24)22-7-9-25-10-8-22/h3-6,11,13H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRLUYLOVOUCGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(morpholin-4-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one typically involves multiple steps, including the formation of the oxadiazole ring, the indole moiety, and the morpholine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(morpholin-4-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
1-(morpholin-4-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(morpholin-4-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Analogs with Modified Heterocyclic Moieties
Replacement of Morpholine with Tetrahydroquinoline
- Compound: 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS 946232-54-8) Key Difference: Morpholine is replaced by tetrahydroquinoline, a bicyclic amine with increased aromaticity.
Oxadiazole-Linked Sulfanyl Derivatives
- Compound: 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one (C₁₆H₁₇N₃O₅S) Key Difference: Oxadiazole is substituted with a benzodioxin group and linked via a sulfanyl (-S-) bridge.
Substituent Variations on Oxadiazole and Indole
Key Observations :
Pharmacological and Functional Comparisons
Anti-Inflammatory Activity
Anticancer Activity
Biological Activity
The compound 1-(morpholin-4-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one is a novel derivative that incorporates the morpholine and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various studies.
Chemical Structure
The molecular formula of the compound is , indicating a complex structure that contributes to its biological properties.
1. Antimicrobial Activity
Research has shown that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. A study highlighted that compounds with this structure demonstrate broad-spectrum activity against various pathogens, including bacteria and fungi. Specifically, derivatives similar to the compound have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Type | Pathogen | Reference |
|---|---|---|---|
| This compound | Antimicrobial | S. aureus, E. coli | |
| Related Oxadiazole Derivative | Antitubercular | Mycobacterium bovis |
2. Anticancer Activity
The oxadiazole derivatives have been extensively studied for their anticancer properties. A notable study indicated that compounds with similar structural features exhibited cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of approximately against multiple cancer cell lines including colon adenocarcinoma and lung carcinoma . This suggests that the compound may also possess potential anticancer activity.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| Colon Adenocarcinoma (CXF HT-29) | 92.4 | |
| Lung Adenocarcinoma (LXFA 629) | 92.4 |
3. Anti-inflammatory Activity
Compounds containing the oxadiazole ring have been linked to anti-inflammatory effects through inhibition of cyclooxygenases (COX) enzymes. This mechanism is crucial for reducing inflammation and pain in various conditions . The compound's ability to modulate inflammatory pathways suggests a therapeutic potential in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to This compound :
- Antimicrobial Screening : In vitro studies demonstrated significant antibacterial effects against both gram-positive and gram-negative bacteria.
- Cytotoxicity Assays : Various derivatives were tested against human cancer cell lines, revealing promising results in inhibiting cell proliferation.
- Inflammation Models : Animal models showed reduced inflammation markers following treatment with oxadiazole-containing compounds, indicating potential for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
